Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea . This compound features a tetrahydropyrimidine core substituted with a methyl ester at position 5, a methyl group at position 6, and a 5-(2-nitrophenyl)furan-2-yl moiety at position 2.
Properties
IUPAC Name |
methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-9-14(16(21)25-2)15(19-17(22)18-9)13-8-7-12(26-13)10-5-3-4-6-11(10)20(23)24/h3-8,15H,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGUEFIAVHRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities.
Biological Activity
Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
- Chemical Formula : C18H17N3O6
- Molecular Weight : 371.34 g/mol
- CAS Number : 285986-87-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydropyrimidine ring and subsequent functionalization. Various synthetic routes have been explored, including the use of furan derivatives and nitrophenyl groups to enhance biological activity.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 20 µM |
| Escherichia coli | 40 µM |
| Caulobacter crescentus | 30 µM |
These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains of bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity. Preliminary in vitro studies suggest that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
The proposed mechanism of action for the biological activity of this compound includes:
- DNA Interaction : The nitrophenyl group may facilitate interaction with DNA, leading to strand breaks and inhibition of replication.
- Enzyme Inhibition : The tetrahydropyrimidine structure may inhibit key enzymes involved in cellular metabolism and proliferation.
Case Studies
- Antimicrobial Efficacy Study : A study published in MDPI evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a significantly lower MIC compared to standard antibiotics like ceftriaxone, suggesting its potential as a new therapeutic agent .
- Anticancer Research : Another research initiative focused on the anticancer properties of similar tetrahydropyrimidine derivatives. The findings revealed that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research into this compound .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups: The 2-nitrophenyl substituent (target compound) may enhance binding affinity compared to non-polar groups (e.g., naphthalen-2-yl) due to increased dipole interactions. However, direct IC50 data for the target compound is lacking .
- Heteroaryl vs. aryl : Thiophene and furan derivatives exhibit moderate thymidine phosphorylase inhibition, while bulky aryl groups (e.g., naphthalen-2-yl) show higher potency, suggesting steric and electronic factors influence enzyme binding .
- Antioxidant activity : Replacement of the oxo group with thioxo (e.g., compound 3a) improves radical scavenging, likely due to enhanced redox activity of the sulfur atom .
Functional Group Impact on Activity
- Nitro group position: The 2-nitrophenyl group (target compound) vs.
- Furan vs. thiophene : Thiophene-containing analogs exhibit higher thymidine phosphorylase inhibition than furan derivatives, possibly due to improved hydrophobic interactions .
Q & A
Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of a chalcone intermediate via condensation of substituted aldehydes (e.g., 2-nitrobenzaldehyde) with β-keto esters. Cyclization with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) yields the tetrahydropyrimidine core . Key optimizations include:
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chalcone formation | 2-Nitrobenzaldehyde, ethyl acetoacetate | 65–75 | |
| Cyclization | Urea, HCl, reflux | 50–60 | |
| Purification | Recrystallization (ethanol/water) | >95% purity |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer: Structural elucidation relies on:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., C2/c space group, monoclinic systems) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., furan protons at δ 6.5–7.5 ppm, nitrophenyl groups) .
- HPLC : Validates purity (>95%) and monitors reaction progress .
Q. Table 2: Crystallographic Data (Example from Analogous Compounds)
| Parameter | Value () |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| a, b, c (Å) | 23.498, 12.072, 10.933 |
| β (°) | 99.15 |
| R factor | 0.046 |
Advanced Research Questions
Q. How can low yields in the cyclization step be addressed?
Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Strategies include:
Q. How do substituents (e.g., 2-nitrophenyl vs. 3-bromophenyl) impact biological activity?
Methodological Answer: Substituent effects are analyzed via:
- Structure-Activity Relationship (SAR) studies : Compare bioactivity across analogs (e.g., nitro groups enhance electron-withdrawing effects, altering binding affinity) .
- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and binding modes with target enzymes (e.g., kinase inhibition) .
Q. Table 3: Comparative Bioactivity of Analogous Compounds
| Substituent | Biological Activity | Reference |
|---|---|---|
| 3-Bromophenyl | Moderate antimicrobial activity | |
| 2-Nitrophenyl | Enhanced kinase inhibition |
Q. What strategies resolve contradictions in reported biological data?
Methodological Answer: Discrepancies arise from variations in assay conditions or impurity profiles. Solutions include:
Q. How is regioselectivity achieved in functionalizing the tetrahydropyrimidine ring?
Methodological Answer: Regioselectivity is controlled by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
